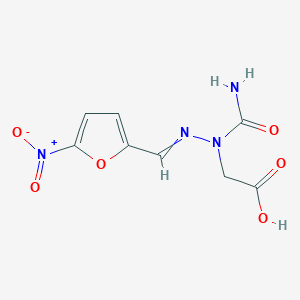

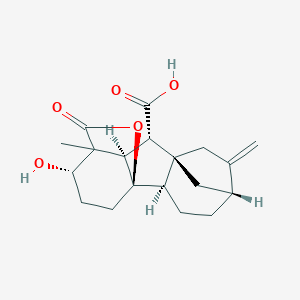

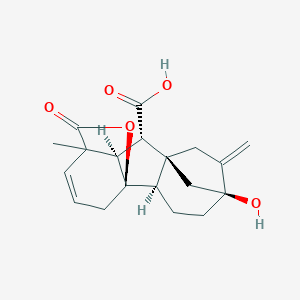

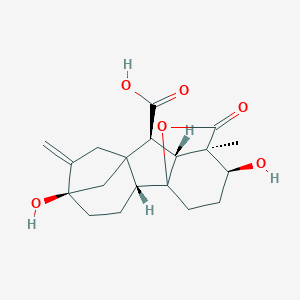

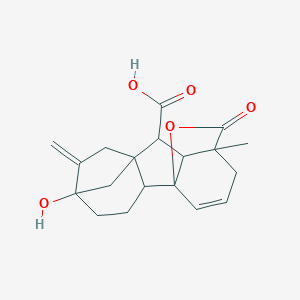

![molecular formula C27H38O3 B196321 Calcipotriol, anhydrous impurity A [EP] CAS No. 126860-83-1](/img/structure/B196321.png)

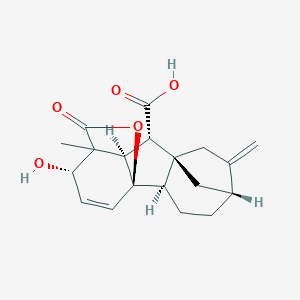

Calcipotriol, anhydrous impurity A [EP]

説明

Calcipotriol, also known as Calcipotriene, is a synthetic derivative of calcitriol, a form of vitamin D . It is used to treat psoriatic skin conditions and is marketed under various names such as Dovonex, Daivonex, and Psorcutan . The anhydrous form of Calcipotriol usually contains significant amounts of water, which results from its presence in various solvents and reagents used in the consecutive synthesis steps .

Synthesis Analysis

The synthesis of Calcipotriol involves solid lipid nanoparticles and the encapsulation of drugs in solid lipids . A process for the preparation of pharmaceutical-grade calcipotriol anhydrous involves dissolving crude calcipotriol in one or more solvents, of which at least one forms an azeotropic system with water . A novel approach towards both the A-ring and CD-ring of Calcipotriol has been reported .Molecular Structure Analysis

The molecular formula of Calcipotriol is C27H40O3 . It has a molecular weight of 412.6 (anhydrous) . The structure of Calcipotriol is similar to that of Vitamin D .Chemical Reactions Analysis

The preparation of Calcipotriol by solid lipid nanoparticles and the encapsulation of drugs in solid lipids are expected to obtain a new preparation with strong cutin permeability, slow release, and targeting effect . The stability of Calcipotriol solid lipid nanoparticle (CPT-SLN) gel was evaluated by appearance, leakage rate, and content .Physical And Chemical Properties Analysis

Calcipotriol is a white or almost white, crystalline powder . It is practically insoluble in water, freely soluble in ethanol (96 percent), and slightly soluble in methylene chloride . It is sensitive to heat and light .科学的研究の応用

Psoriasis Treatment

Calcipotriol, often combined with betamethasone dipropionate, is widely used in the treatment of psoriasis. It helps in reducing the scaling and thickness of psoriatic plaques and improves skin appearance by affecting keratinocyte differentiation and minimizing skin irritation .

Skin Penetration Research

Studies on the penetration of calcipotriol through pig ear skin have confirmed a significant increase in active substance concentrations, which is crucial for topical medications .

Cancer Research

Calcipotriol exhibits antiproliferative activity against various human cancer cell lines, including HL-60, MCF-7, T47D, SCC-25, and mouse WEHI-3, suggesting its potential use in cancer treatment research .

Cell Differentiation and Proliferation

As a ligand of VDR-like receptors, calcipotriol regulates cell differentiation and proliferation. This property is essential for studying cellular processes and could have therapeutic applications .

Vitamin D3 Analog Research

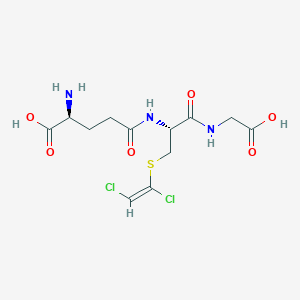

MC-1046 is a metabolite of calcipotriol and serves as a novel analogue of vitamin D3. Its biological effects on cell differentiation and inhibition of proliferation are subjects of ongoing research .

Chemical Incompatibility Studies

The formulation challenges due to chemical incompatibility in aqueous environments between calcipotriol and other compounds like betamethasone dipropionate are areas of pharmaceutical research .

作用機序

Target of Action

Calcipotriol, also known as MC-1046, is a synthetic derivative of calcitriol, the active metabolite of Vitamin D . It primarily targets the Vitamin D receptor (VDR) , which is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .

Mode of Action

Calcipotriol has been shown to have comparable affinity with calcitriol for the Vitamin D receptor, while being less than 1% the activity in regulating calcium metabolism . It is believed that the binding of calcipotriol to the VDR modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .

Biochemical Pathways

It is known that calcipotriol reduces epidermal cell proliferation and enhances differentiation in lesional skin . It also reduces the amount and distribution of epidermal interleukin-6 and the number of activated epidermal T-lymphocytes .

Pharmacokinetics

Calcipotriol is thought to undergo rapid hepatic conversion to MC-1046 and MC-1080, metabolites with negligible pharmacological activity . It has an affinity for human vitamin D binding protein 30 times less than that of calcitriol in vitro . Only traces of calcipotriol (< 1%) are recovered in urine and feces after topical application .

Result of Action

The result of calcipotriol’s action is the inhibition of epidermal cell proliferation and the enhancement of cell differentiation . This leads to a reduction in the symptoms of conditions such as plaque psoriasis .

Action Environment

Calcipotriol is sensitive to heat and light . A reversible isomerisation to pre-calcipotriol takes place in solution, depending on temperature and time . The activity of calcipotriol is due to both compounds . Therefore, environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBQSPKXAUHPH-NRCQPIEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcipotriol, anhydrous impurity A [EP] | |

CAS RN |

126860-83-1 | |

| Record name | MC-1046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-1046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

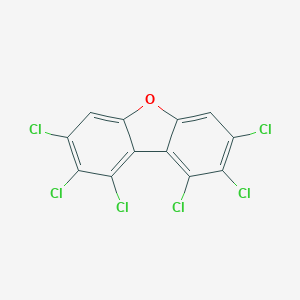

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)